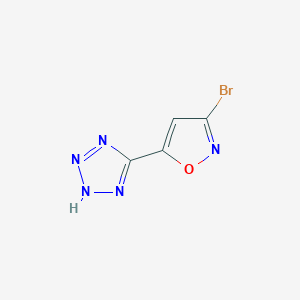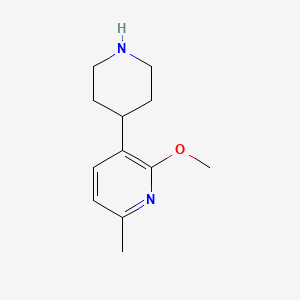
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine is a heterocyclic compound that contains both piperidine and pyridine moieties
Preparation Methods
The synthesis of 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like iodine(III) to introduce functional groups.
Reduction: Reduction reactions can be catalyzed by metal complexes, such as iridium(III), to form different intermediates.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include phenylsilane, iodine(III), and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine involves its interaction with specific molecular targets and pathways. For example, the compound may undergo hydroxyl oxidation, amination, and imine reduction via hydrogen transfer catalyzed by metal complexes . These reactions enable the compound to exert its effects by modifying the structure and function of target molecules.
Comparison with Similar Compounds
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: A simpler compound with similar functional groups but lacking the piperidine moiety.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in drug design and synthesis.
The uniqueness of this compound lies in its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methoxy-6-methyl-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-3-4-11(12(14-9)15-2)10-5-7-13-8-6-10/h3-4,10,13H,5-8H2,1-2H3 |
InChI Key |
IJNWHTNENGNRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CCNCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


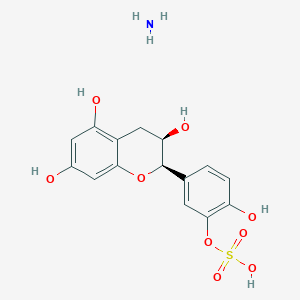
![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)
![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)
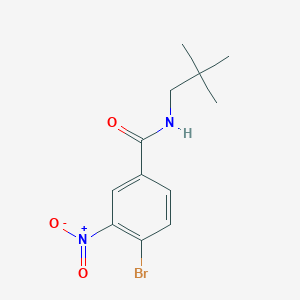
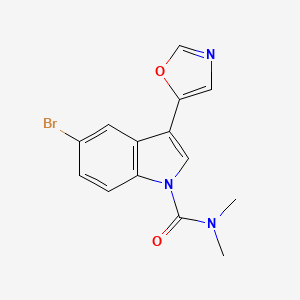
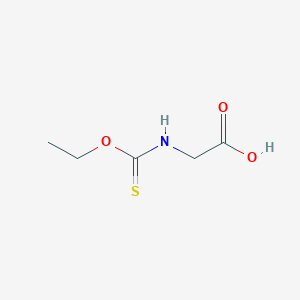
![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)

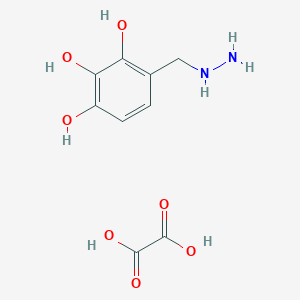
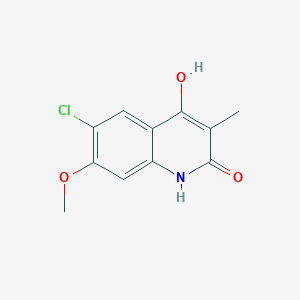
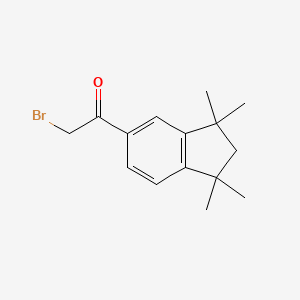

![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
